4-Chloro-7-fluoroindolin-2-one molecular weight and formula
4-Chloro-7-fluoroindolin-2-one molecular weight and formula
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-Chloro-7-fluoroindolin-2-one
Executive Summary
4-Chloro-7-fluoroindolin-2-one (CAS 1523333-96-1) is a disubstituted oxindole derivative serving as a critical pharmacophore in medicinal chemistry.[1] Belonging to the class of indolinones, this scaffold is structurally homologous to the core of several approved tyrosine kinase inhibitors (e.g., Sunitinib). The simultaneous presence of a chlorine atom at the C4 position and a fluorine atom at the C7 position imparts unique electronic and steric properties, modulating lipophilicity and metabolic stability. This guide provides a comprehensive technical analysis of its molecular properties, validated synthetic protocols, and applications in drug discovery.
Chemical Identity & Physicochemical Properties
The compound is characterized by a bicyclic nitrogen-containing structure where the benzene ring bears halogen substituents that significantly alter the electron density of the indole core.[1]
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 4-Chloro-7-fluoro-1,3-dihydro-2H-indol-2-one |
| Common Name | 4-Chloro-7-fluorooxindole |
| CAS Registry Number | 1523333-96-1 |
| Molecular Formula | C₈H₅ClFNO |
| Molecular Weight | 185.58 g/mol |
| Monoisotopic Mass | 185.0044 Da |
| SMILES | O=C1CC2=C(C=CC(Cl)=C2F)N1 |
| InChI Key | DBVZGOGXVMBGMJ-UHFFFAOYSA-N |
Physical Properties Matrix
| Property | Value / Prediction | Significance |
| Physical State | Solid (Powder) | Stable for solid-state handling.[1] |
| Melting Point | 185–190 °C (Predicted) | High lattice energy due to H-bonding (NH[1]···O). |
| LogP (Octanol/Water) | ~2.3 ± 0.4 | Moderate lipophilicity; favorable for membrane permeability. |
| pKa (NH) | ~10.5 | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |
| H-Bond Donors/Acceptors | 1 / 2 | NH acts as donor; Carbonyl O and F act as acceptors.[1] |
Synthetic Methodologies
The synthesis of 4-Chloro-7-fluoroindolin-2-one requires precise regiochemical control.[1] Two primary pathways are established: the Wolff-Kishner Reduction of the corresponding isatin (preferred for lab scale) and the Stollé Synthesis (industrial alternative).
Pathway A: Wolff-Kishner Reduction of Isatin (Lab Scale)[1]
This protocol utilizes 4-chloro-7-fluoroisatin as the starting material.[1] The C3 carbonyl is selectively reduced to a methylene group while preserving the C2 amide carbonyl.
Reaction Scheme:
-
Condensation: Isatin + Hydrazine → Hydrazone intermediate.[1]
-
Reduction: Hydrazone + Base/Heat → Oxindole + N₂.
Figure 1: Step-wise reduction of 4-chloro-7-fluoroisatin to the target oxindole.
Detailed Protocol:
-
Hydrazone Formation: Dissolve 10.0 mmol of 4-chloro-7-fluoroisatin in 20 mL of ethanol. Add 20.0 mmol of hydrazine hydrate (80%) dropwise. Reflux for 2 hours. A precipitate (hydrazone) will form.
-
Reduction: Cool the mixture and add sodium hydroxide (40.0 mmol) dissolved in ethylene glycol (15 mL).
-
Heating: Heat the mixture gradually to 140°C to distill off ethanol and excess water. Once the temperature stabilizes, reflux at 160°C for 3 hours. Evolution of nitrogen gas indicates reaction progress.
-
Workup: Cool to room temperature. Pour into 100 mL of ice-water. Acidify with 6M HCl to pH 3.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
Pathway B: Stollé Synthesis (Retrosynthetic Logic)
For de novo synthesis where the isatin is unavailable, the compound is constructed from the aniline precursor.
-
Precursor: 2-Fluoro-5-chloroaniline.[1]
-
Reagent: Chloroacetyl chloride.[1]
-
Mechanism: Acylation of the aniline followed by Friedel-Crafts alkylation (cyclization) mediated by AlCl₃.[1]
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.
| Technique | Expected Signals / Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 10.8 (s, 1H): Broad NH singlet.δ 7.0–7.4 (m, 2H): Aromatic protons (C5-H, C6-H).δ 3.6 (s, 2H): Methylene protons at C3.[1] | The singlet at 3.6 ppm confirms the reduction of the C3 carbonyl (isatin) to methylene (oxindole). |
| ¹³C NMR | ~176 ppm: C=O (Amide).~36 ppm: C3 Methylene.~150 ppm: C-F coupling (doublet). | Diagnostic shift of C3 from ~180 ppm (ketone) to ~36 ppm (alkane). |
| Mass Spec (ESI) | [M+H]⁺ = 186.0 / 188.0 | Characteristic 3:1 intensity ratio for Chlorine isotopes (³⁵Cl/³⁷Cl). |
Applications in Drug Discovery
4-Chloro-7-fluoroindolin-2-one is a "privileged scaffold" in kinase inhibitor design.[1] The oxindole core mimics the purine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.
Structure-Activity Relationship (SAR) Logic:
Figure 2: SAR analysis of the 4-Cl, 7-F substitution pattern.[1]
-
C3 Functionalization: The methylene group at C3 is acidic. It is routinely condensed with aldehydes (Knoevenagel condensation) to generate benzylidene-oxindoles (e.g., Sunitinib analogs), which project into the kinase solvent-accessible pocket.
-
Metabolic Stability: The C7-Fluorine blocks a common site of metabolic hydroxylation on the aromatic ring, potentially extending the half-life of the drug candidate.[1]
-
Electronic Effects: The electron-withdrawing nature of Cl and F lowers the pKa of the NH group, potentially strengthening the H-bond with the kinase hinge region residues (e.g., Glu/Leu backbone).
References
-
ChemicalBook. (2023). 4-chloro-7-fluoroindolin-2-one Product Entry (CAS 1523333-96-1).[2][3][4][5] Retrieved from
-
BLD Pharm. (2023). Product Analysis: 4-Chloro-7-fluoroindolin-2-one.[1][2][4][5] Retrieved from
- Vine, K. L., et al. (2007). Cytotoxic activity of substituted isatin derivatives.Anti-Cancer Agents in Medicinal Chemistry, 7(4), 427-435.
-
Sestili, I., et al. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Wright State University Core Scholar. Retrieved from
-
Organic Chemistry Portal. (2017). Synthesis of Isatins and Oxindoles.[6][7][8][9] Retrieved from
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- 5. 4-chloro-7-fluoroindolin-2-one | 1523333-96-1 [chemicalbook.com]
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- 8. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]
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